molecular formula C13H10ClF3N2O2S B2610812 4-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]benzene-1-sulfonamide CAS No. 157887-51-9

4-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]benzene-1-sulfonamide

Cat. No.: B2610812
CAS No.: 157887-51-9
M. Wt: 350.74
InChI Key: FXBBJYBWNUVXKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and Structural Elucidation

The systematic nomenclature of 4-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]benzene-1-sulfonamide follows International Union of Pure and Applied Chemistry conventions for complex aromatic sulfonamides. The compound's molecular formula is C₁₃H₁₀ClF₃N₂O₂S with a molecular weight of 350.74 grams per mole. The nomenclature systematically describes the substitution pattern on both aromatic rings, beginning with the sulfonamide-bearing benzene ring that carries an amino group at the para position (position 4) relative to the sulfonyl group. The second aromatic system is designated as the N-phenyl portion, bearing both a chloro substituent at position 4 and a trifluoromethyl group at position 3 of the phenyl ring.

The structural elucidation reveals a linear connectivity where the sulfonamide nitrogen atom serves as the central linking element between the two aromatic systems. The InChI key for this compound is FXBBJYBWNUVXKF-UHFFFAOYSA-N, providing a unique digital fingerprint for database identification. The canonical SMILES notation Nc1ccc(cc1)S(=O)(=O)Nc1ccc(c(c1)C(F)(F)F)Cl systematically encodes the molecular connectivity, beginning with the amino-substituted benzene ring and proceeding through the sulfonamide linkage to the chloro-trifluoromethyl-substituted phenyl ring.

Structural Parameter Value Reference
Molecular Formula C₁₃H₁₀ClF₃N₂O₂S
Molecular Weight 350.74 g/mol
InChI Key FXBBJYBWNUVXKF-UHFFFAOYSA-N
CAS Registry Number 157887-51-9

The three-dimensional structure exhibits significant electronic effects due to the electron-withdrawing nature of both the chloro and trifluoromethyl substituents. These groups create a substantial electron deficiency on the N-phenyl ring, which influences both the chemical reactivity and potential biological interactions of the molecule. The sulfonamide group itself adopts a tetrahedral geometry around the sulfur atom, with the two oxygen atoms and the carbon and nitrogen substituents arranged to minimize steric repulsion.

The compound's structural complexity extends beyond simple substitution patterns to encompass conformational considerations. The rotation around the sulfonamide nitrogen-phenyl bond is restricted due to partial double-bond character arising from resonance between the nitrogen lone pair and the aromatic system. This restriction creates distinct conformational isomers that may exhibit different biological activities. The presence of multiple electron-withdrawing groups also affects the compound's acid-base properties, potentially altering the ionization state of the sulfonamide nitrogen under physiological conditions.

Properties

IUPAC Name

4-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClF3N2O2S/c14-12-6-3-9(7-11(12)13(15,16)17)19-22(20,21)10-4-1-8(18)2-5-10/h1-7,19H,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXBBJYBWNUVXKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClF3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]benzene-1-sulfonamide typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]benzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogenating agents, nitrating agents, sulfonating agents

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Synthesis and Preparation

The synthesis of 4-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]benzene-1-sulfonamide involves several key steps, including Friedel-Crafts acylation, reduction, nitration, and sulfonation. The following table summarizes the synthetic routes:

StepDescription
Friedel-Crafts AcylationAcylation of an aromatic ring using acyl chloride and Lewis acid catalyst.
ReductionReduction of the acyl group to an alkane using zinc amalgam and HCl.
NitrationNitration of the aromatic ring with concentrated nitric and sulfuric acids.
Reduction of Nitro GroupReduction of the nitro group to an amine using iron and HCl.
SulfonationIntroduction of the sulfonamide group using chlorosulfonic acid.

Chemistry

In organic chemistry, this compound serves as a versatile reagent for synthesizing complex molecules. Its ability to participate in electrophilic aromatic substitution reactions allows chemists to modify its structure for various applications.

Biology

The compound is utilized in proteomics research to study protein interactions and functions. Its sulfonamide group facilitates binding to target proteins, which can help elucidate biological pathways and mechanisms.

Case Study: Protein Interaction Studies

A study demonstrated that compounds similar to this compound could inhibit specific enzymes involved in inflammatory processes, such as cyclooxygenase (COX) enzymes, thereby providing insights into potential therapeutic targets .

Medicine

Research has indicated that this compound exhibits potential therapeutic properties, particularly in antimicrobial and anti-inflammatory contexts. The sulfonamide moiety is known for its role in inhibiting bacterial growth by interfering with folate synthesis.

Industrial Applications

In the pharmaceutical industry, this compound is used as a building block for drug development due to its unique chemical properties, including increased lipophilicity and metabolic stability.

Mechanism of Action

The mechanism of action of 4-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This binding can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Phenylurea Derivatives (CTPPU and CTP-(4-OH)-PU)

Structural Differences :

  • CTPPU (N-[4-chloro-3-(trifluoromethyl)phenyl]-N′-phenylurea) replaces the sulfonamide group with a urea linkage (-NH-C(=O)-NH-).
  • CTP-(4-OH)-PU introduces a hydroxyl group on the terminal phenyl ring .

Functional Implications :

  • Bioactivity : Both urea derivatives exhibit anticancer effects in NSCLC cells, likely through kinase inhibition. The sulfonamide analog may target similar pathways but with differing potency due to the sulfonamide’s stronger hydrogen-bonding capacity.
  • Solubility : Urea derivatives generally have lower solubility than sulfonamides, impacting bioavailability.
Compound Core Structure Substituents Bioactivity Source
Target Compound Sulfonamide 4-amino, 4-Cl-3-CF3Ph Not reported -
CTPPU Urea 4-Cl-3-CF3Ph, phenyl Anticancer (NSCLC)
CTP-(4-OH)-PU Urea 4-Cl-3-CF3Ph, 4-hydroxyphenyl Enhanced apoptosis

Carbamate and Sulfonamide Hybrids

Example : 4-{[4-(Trifluoromethyl)Phenyl]Carbamamido}Benzene-1-Sulfonamide ()

  • Structural Difference: Carbamate (-O-C(=O)-NH-) replaces the amino group at position 3.
  • Impact: The carbamate group may reduce metabolic stability compared to the amino-sulfonamide, as esters are prone to hydrolysis. However, it could improve membrane permeability due to increased lipophilicity .

Sorafenib Tosylate

Structural Features :

  • Contains a urea linkage and pyridine-carboxamide moiety, with a tosylate salt enhancing solubility.
  • Bioactivity: Approved for renal and hepatocellular carcinoma, Sorafenib inhibits RAF kinase and VEGF receptors. The sulfonate group in the tosylate salt improves pharmacokinetics, whereas the target compound’s sulfonamide may directly engage enzymatic active sites .
Property Target Compound Sorafenib Tosylate
Core Functional Group Sulfonamide Urea + Pyridine-carboxamide
Solubility Enhancer None Tosylate counterion
Therapeutic Use Under investigation Approved anticancer drug
Mechanism Kinase inhibition? Multi-kinase inhibitor

Metabolites and Derivatives with Modified Substituents

Example: 2,6-Dichloro-N-{4-Chloro-3-[2-(Dimethylamino)Ethoxy]Phenyl}-4-(Trifluoromethyl)Benzene-1-Sulfonamide ()

  • Structural Difference: A dimethylaminoethoxy chain increases hydrophilicity.
  • Impact : Enhanced solubility and altered tissue distribution compared to the parent compound, which lacks polar side chains .

Benzamide and Acetamide Analogs

Examples :

  • 4-Chloro-N-[4-Chloro-3-(Trifluoromethyl)Phenyl]-3-(Pyrrolidin-1-Ylsulfonyl)Benzamide (): Replaces sulfonamide with benzamide and adds a pyrrolidine-sulfonyl group.
  • N-[4-Chloro-3-(Trifluoromethyl)Phenyl]Acetamide () : Simplifies the structure to an acetamide, lacking the sulfonamide’s hydrogen-bonding capacity. Likely inactive as a sulfa drug but may serve as a synthetic intermediate .

Key Research Findings

  • Anticancer Potential: Urea derivatives (CTPPU) and Sorafenib demonstrate that the 4-chloro-3-CF3Ph group is critical for kinase inhibition, suggesting the target compound may share this activity .
  • Solubility Challenges : Sulfonamides generally require formulation aids (e.g., salt forms, as in Sorafenib Tosylate) for optimal bioavailability .
  • Metabolic Stability : Compounds with electron-withdrawing groups (e.g., CF3) exhibit longer half-lives, but ester or carbamate linkages may introduce vulnerabilities .

Biological Activity

4-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]benzene-1-sulfonamide, a sulfonamide derivative, has garnered attention in scientific research due to its diverse biological activities. Its structure includes a sulfonamide group, which is known for its role in various therapeutic applications, particularly in antimicrobial and anti-inflammatory contexts. This article aims to explore the biological activity of this compound, including its mechanisms of action, relevant case studies, and structure-activity relationships (SAR).

  • Molecular Formula : C13H10ClF3N2O2S
  • Molecular Weight : 350.74 g/mol
  • CAS Number : 157887-51-9

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes. The compound may inhibit enzymatic activities or modulate signaling pathways, leading to various biological effects:

  • Inhibition of Enzyme Activity : It can inhibit enzymes involved in inflammatory processes, such as cyclooxygenase (COX) enzymes.
  • Protein Binding : The compound's sulfonamide group facilitates binding to target proteins, altering their function.

1. Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of sulfonamides. While specific data on this compound is limited, sulfonamides generally exhibit significant activity against a range of bacteria. The mechanism often involves competitive inhibition of dihydropteroate synthase in bacterial folate synthesis.

2. Anti-inflammatory Effects

The potential anti-inflammatory activity can be linked to its ability to inhibit COX enzymes. Research has indicated that compounds similar in structure to this compound exhibit IC50 values against COX enzymes ranging from 20 to 50 μM .

3. Cytotoxicity and Antitumor Activity

Emerging evidence suggests that this compound may possess cytotoxic effects against various cancer cell lines. SAR studies indicate that modifications in the phenyl ring can significantly enhance anticancer activity. For instance, substituents like chloro or trifluoromethyl groups have been associated with increased potency against tumor cells .

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds:

StudyCompoundActivityIC50 Value
Thiazole derivativesAntitumor<1 µg/mL
Pyrimidine derivativesAnti-inflammatory (COX inhibition)19.45 - 42.1 µM
Various sulfonamidesAntimicrobialVaries by strain

These findings suggest that structural modifications can enhance the biological efficacy of sulfonamide derivatives.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that:

  • Electron-withdrawing groups such as chloro and trifluoromethyl enhance biological activity.
  • Substituents on the phenyl ring play a crucial role in modulating the compound's interaction with biological targets.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]benzene-1-sulfonamide, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves sulfonylation of a substituted aniline intermediate. Key steps include:

  • Intermediate preparation : React 4-chloro-3-(trifluoromethyl)aniline with chlorosulfonic acid to form the sulfonyl chloride derivative.
  • Coupling : Use a base (e.g., pyridine) to facilitate sulfonamide bond formation with 4-aminobenzenesulfonic acid.
  • Optimization : Control temperature (0–5°C during sulfonation) and stoichiometric ratios (1:1.2 amine to sulfonyl chloride) to minimize byproducts. Monitor purity via HPLC .

Q. How can researchers confirm the purity and identity of the synthesized compound?

  • Analytical Techniques :

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase (70:30 v/v) to assess purity (>98%).
  • NMR : Confirm structural integrity via 1H^1H NMR (e.g., aromatic protons at δ 7.2–8.1 ppm) and 13C^{13}C NMR (CF3_3 resonance at ~125 ppm).
  • Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion [M+H]+^+ at m/z 379.05 .

Q. What are the standard protocols for evaluating the compound’s solubility and stability in biological buffers?

  • Solubility : Perform shake-flask experiments in PBS (pH 7.4) or DMSO, followed by UV-Vis quantification.
  • Stability : Incubate the compound in buffer at 37°C and analyze degradation products over 24–72 hours using LC-MS. Adjust buffer composition (e.g., add antioxidants) if instability is observed .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data between similar sulfonamide derivatives be resolved?

  • Approach :

  • Single-Crystal X-ray Diffraction (SCXRD) : Compare unit cell parameters and hydrogen-bonding networks with reported analogs (e.g., 4-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide ).
  • Polymorph Screening : Use solvent-drop grinding or temperature-gradient crystallization to identify stable polymorphs.
  • Computational Modeling : Density Functional Theory (DFT) calculations to predict lattice energies and validate experimental data .

Q. What experimental strategies can address discrepancies in reported biological activities (e.g., antimicrobial vs. anticancer effects)?

  • Variables to Assess :

  • Assay Conditions : Test the compound under standardized MIC (Minimum Inhibitory Concentration) protocols for bacteria vs. MTT assays for cancer cells.
  • Structural Analogs : Compare activity against derivatives with modified substituents (e.g., replacing Cl with Br) to identify structure-activity relationships (SAR).
  • Mechanistic Studies : Use fluorescence microscopy to track cellular uptake or Western blotting to evaluate target protein inhibition .

Q. How can researchers design experiments to elucidate the role of the trifluoromethyl group in pharmacokinetic properties?

  • Methodology :

  • Metabolic Stability : Incubate the compound with liver microsomes and analyze metabolites via LC-MS/MS.
  • Lipophilicity : Measure logP values (octanol/water partition) and correlate with membrane permeability in Caco-2 cell assays.
  • Molecular Dynamics Simulations : Model interactions with cytochrome P450 enzymes to predict metabolic hotspots .

Q. What advanced techniques are recommended for studying the compound’s interaction with environmental surfaces (e.g., lab equipment)?

  • Surface Adsorption Studies :

  • X-ray Photoelectron Spectroscopy (XPS) : Analyze surface composition after compound exposure.
  • Quartz Crystal Microbalance (QCM) : Quantify adsorption kinetics on silica or polymer-coated surfaces.
  • Environmental Chamber Testing : Simulate indoor lab conditions (humidity, temperature) to assess stability under real-world handling scenarios .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.